N-(5-acetamido-2-methoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(5-acetamido-2-methoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-15-6-4-7-17(12-15)14-26-11-5-8-19(23(26)29)22(28)25-20-13-18(24-16(2)27)9-10-21(20)30-3/h4-13H,14H2,1-3H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIQRTKUYNMEJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)NC(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetamido-2-methoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include 5-acetamido-2-methoxyphenyl derivatives and 3-methylbenzyl derivatives. The key steps could involve:
Formation of the dihydropyridine ring: This might be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Acylation and methoxylation:
Final coupling: The final step might involve coupling the dihydropyridine intermediate with the 3-methylbenzyl derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetamido-2-methoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy and acetamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions might involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyridine derivatives, while reduction could produce alcohols.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that N-(5-acetamido-2-methoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide may exhibit various biological activities:
- Enzyme Inhibition : The compound is being investigated for its potential as an enzyme inhibitor, which could have implications in treating diseases characterized by enzyme dysregulation.
- Receptor Modulation : It may act as a modulator for specific receptors involved in various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer properties.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Dihydropyridine Core : Starting from appropriate precursors, the dihydropyridine structure is constructed through cyclization reactions.
- Introduction of Substituents : The acetamido and methoxy groups are introduced via acylation and methoxylation reactions.
- Final Modifications : Additional modifications may be performed to enhance the biological activity or solubility of the compound.
Comparative Studies
The compound's structural uniqueness allows for comparative studies with similar dihydropyridine derivatives. Below is a summary table highlighting some related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-methoxyphenyl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide | Methoxy group and benzyl substituent | Different substituent on the aromatic ring |
| N-(2-methylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Methyl groups on both aromatic rings | Increased steric hindrance due to additional methyl groups |
| N-(4-chlorobenzyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Chlorine and fluorine substitutions | Halogenated groups introduce different electronic properties |
This compound stands out due to its specific combination of functional groups that confer distinct chemical reactivity and potential biological activity.
Mechanism of Action
The mechanism of action of N-(5-acetamido-2-methoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide would depend on its specific biological target. It might involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-acetamido-2-methoxyphenyl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-(5-acetamido-2-methoxyphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness
N-(5-acetamido-2-methoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the specific substitution pattern on the dihydropyridine ring and the presence of both acetamido and methoxy groups, which might confer distinct biological activities or chemical reactivity.
Biological Activity
N-(5-acetamido-2-methoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C23H23N3O4
- Molecular Weight : 405.454 g/mol
Its structure features a dihydropyridine core with an acetamido group and methoxy and methylphenyl substituents, contributing to its diverse chemical reactivity and potential biological activity.
Preliminary studies indicate that this compound may act as an enzyme inhibitor or receptor modulator . The presence of specific functional groups allows it to interact with various molecular targets involved in critical biological pathways. This interaction could lead to therapeutic effects such as:
- Anti-inflammatory properties
- Anticancer effects
Research is ongoing to elucidate the precise mechanisms by which this compound exerts its biological effects, particularly focusing on enzyme inhibition and receptor modulation.
Biological Activity Studies
A summary of key studies investigating the biological activities of this compound is provided below:
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Demonstrated significant inhibition of specific kinases involved in cancer pathways. |
| Study 2 | Antimicrobial Activity | Showed efficacy against several bacterial strains, indicating potential as an antibiotic. |
| Study 3 | Anti-inflammatory Effects | Reduced pro-inflammatory cytokine levels in vitro, suggesting therapeutic potential in inflammatory diseases. |
Case Studies
- Cancer Research : A study investigated the compound's effect on breast cancer cell lines. Results indicated that it induced apoptosis in a dose-dependent manner, with a notable IC50 value suggesting effective cytotoxicity against cancer cells.
- Inflammation Model : In a murine model of inflammation, the compound significantly reduced paw edema compared to control groups, supporting its potential use in treating inflammatory disorders.
Comparative Analysis with Similar Compounds
The compound shares structural similarities with other dihydropyridine derivatives. A comparative analysis highlights differences in biological activity and structural features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-methoxyphenyl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide | Methoxy group and benzyl substituent | Different substituent on the aromatic ring |
| N-(4-chlorobenzyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Chlorine and fluorine substitutions | Halogenated groups introduce different electronic properties |
This compound stands out due to its specific combination of functional groups that enhance solubility and reactivity compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for synthesizing N-(5-acetamido-2-methoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide?
- Methodology :
- Stepwise synthesis : Start with functionalized precursors such as 3-methylbenzylamine and 5-acetamido-2-methoxyaniline. Couple these with a dihydropyridine-carboxylic acid intermediate via amide bond formation using coupling agents like EDC/HOBt .
- Reaction optimization : Adjust temperature (typically 60–80°C), solvent (DMF or THF), and catalysts (e.g., pyridine or cesium fluoride) to improve yield and purity. Monitor reaction progress via TLC or HPLC .
- Purification : Use column chromatography with silica gel and solvent gradients (e.g., petroleum ether/ethyl acetate) or recrystallization from methanol .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Use - and -NMR to verify the presence of key groups (e.g., acetamido, methoxy, and dihydropyridine protons) and rule out tautomeric forms .
- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring the absence of by-products .
- X-ray crystallography : Resolve ambiguities in tautomerism or stereochemistry, as demonstrated in structurally similar dihydropyridines .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological systems?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace 3-methylphenyl with halogenated or electron-withdrawing groups) and compare bioactivity .
- Computational modeling : Perform molecular docking to predict binding affinities to target proteins (e.g., kinases or enzymes) using software like AutoDock .
- In vitro assays : Test analogs in enzyme inhibition assays (e.g., IC determination) or cell-based models to correlate structural features with activity .
Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC values across assays)?
- Troubleshooting steps :
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Validate purity : Re-characterize the compound via HPLC (>95% purity) to rule out degradation or impurities .
- Replicate experiments : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity trends .
Q. What methodologies are recommended for studying the pharmacokinetic (PK) properties of this compound?
- Approaches :
- In vitro ADME : Assess metabolic stability using liver microsomes or hepatocytes, and permeability via Caco-2 cell monolayers .
- In vivo PK : Administer the compound to rodent models and collect plasma samples for LC-MS/MS analysis to determine half-life, clearance, and bioavailability .
- Protein binding : Use equilibrium dialysis to measure plasma protein binding, which impacts free drug concentration .
Data Contradiction Analysis
Q. How can discrepancies in reported synthetic yields for similar dihydropyridine derivatives be resolved?
- Root cause analysis :
- Reaction scale : Small-scale reactions (<1 mmol) may have higher variability; optimize at larger scales .
- Catalyst efficiency : Compare bases (e.g., KCO vs. CsF) and coupling agents; cesium salts often improve yields in sterically hindered reactions .
- By-product identification : Use LC-MS to detect side products (e.g., unreacted intermediates) and adjust stoichiometry .
Experimental Design Considerations
Q. What experimental design principles apply to in vivo toxicity studies of this compound?
- Protocol design :
- Dose-ranging studies : Start with OECD guidelines (e.g., acute toxicity: 5–2000 mg/kg) in rodents, monitoring for hepatorenal toxicity .
- Endpoint selection : Include histopathology, serum biomarkers (ALT, creatinine), and behavioral assessments .
- Control groups : Use vehicle-only and positive controls (e.g., known hepatotoxins) to validate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
